molecular formula C15H14N2S B2385273 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 352333-42-7

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2385273
CAS No.: 352333-42-7
M. Wt: 254.35
InChI Key: DVMKQOOVHYAHEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An efficient method for the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C .


Molecular Structure Analysis

The molecular structure of 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is characterized by an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions. The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated . The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be ∼4.74 days, based on the calculated overall kinetic rate constant of 1.22 × 10 −12 cm 3 molecule −1 s −1 at a pressure of 1 bar and nearly ambient temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their structural features and electron-rich environment . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Scientific Research Applications

Antiviral Activity

The synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including compounds with a structure similar to 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole, has been explored for their potential antiviral activities. These compounds have shown inhibitory effects on the replication of ortho- and paramyxoviruses. Specifically, derivatives with both benzyl and thio structural units demonstrated selective biological activity against viruses like influenza A and respiratory syncytial virus (Golankiewicz et al., 1995).

Antioxidant Properties

Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been synthesized, with some showing significant antioxidant activities. The in vitro antioxidant properties of these compounds were investigated, highlighting their potential in scientific research related to oxidative stress and related disorders (Alp et al., 2015).

Antimicrobial Activity

Derivatives of 2-Mercaptobenzimidazole, which are structurally related to this compound, have shown significant antimicrobial activity. These compounds were tested against various bacterial and fungal strains, with some derivatives exhibiting excellent antifungal and good antibacterial activities (Al-kazweeny et al., 2021).

Antifungal Agents in Agriculture

Benzyl-substituted thiobenzoazoles, similar in structure to this compound, have been synthesized using environmentally friendly methods and tested as potential antifungal agrochemicals. Some compounds exhibited broad-spectrum antifungal activity, highlighting their potential application in agricultural contexts (Ballari et al., 2017).

Electrocatalytic Applications

The electrosynthesis of an imidazole derivative, structurally related to this compound, has been reported for use as a bifunctional electrocatalyst. This research demonstrates the potential application of such compounds in electrochemical sensors and catalysis (Nasirizadeh et al., 2013).

Corrosion Inhibition

1,3,4-oxadiazole derivatives with benzimidazole structures have been synthesized and assessed for their corrosion inhibition ability towards mild steel in acidic environments. These studies are significant for industrial applications where corrosion prevention is critical (Ammal et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the reduction of a carbon-carbon double bond in an enoyl moiety that is covalently linked to an acyl carrier protein (ACP) .

Mode of Action

The compound this compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function . This interaction disrupts the normal functioning of the fatty acid synthesis pathway, leading to changes in the cellular processes of the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts the normal synthesis of fatty acids. This disruption can lead to downstream effects such as alterations in cell membrane integrity and function, ultimately affecting the survival and growth of the organism.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the fatty acid synthesis pathway . By inhibiting a key enzyme in this pathway, the compound can disrupt the normal cellular processes, potentially leading to cell death.

Safety and Hazards

While specific safety data for 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole was not found, safety data for imidazole indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKQOOVHYAHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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